[4-(3-Bromophenyl)butyl](methyl)amine
Description
4-(3-Bromophenyl)butylamine is a secondary amine characterized by a four-carbon butyl chain bridging a 3-bromophenyl group and a methylamine moiety.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
4-(3-bromophenyl)-N-methylbutan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9,13H,2-3,5,8H2,1H3 |
InChI Key |
BNBPSUORMZAJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)butylamine typically involves the reaction of 3-bromobenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of butylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of 4-(3-Bromophenyl)butylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(3-Bromophenyl)butylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: 4-(3-Bromophenyl)butylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the interactions of amines with biological molecules and enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the butyl and methyl groups influence its pharmacokinetic properties. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Halogenation Effects
- 4-(4-Bromophenyl)-thiazol-2-amine Derivatives (): Unlike the target compound, this class replaces the butyl chain with a thiazole ring. Computational studies in highlight enhanced interactions with enzymes like cyclooxygenase-2 (COX-2), suggesting substituent position significantly impacts target selectivity.
(3-Bromo-4-fluorophenyl)methylamine ():
The addition of a fluorine atom at the 4-position enhances electronegativity and metabolic stability compared to the purely brominated target compound. Fluorination typically increases bioavailability and resistance to oxidative degradation .
Heterocyclic vs. Aliphatic Backbones
4-(3-Bromophenyl)-1,3-thiazol-2-amine ():
Replacing the aliphatic butyl chain with a thiazole ring introduces aromaticity and hydrogen-bonding capacity. This derivative exhibited potent butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 3.54 μM), outperforming 4-substituted analogs. The 3-bromo group likely enhances hydrophobic interactions with enzyme pockets .{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine ():
This compound combines a thiazole ring with a methoxyethylamine side chain, improving water solubility compared to the target compound. The methoxy group may facilitate hydrogen bonding, a feature absent in the methylamine group of 4-(3-Bromophenyl)butylamine .
Alkyl Chain Length and Substitution
- (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine (): This compound features an unsaturated (butenyl) chain and a primary amine. Synthetic routes involve palladium-catalyzed coupling, a method adaptable to the target compound’s synthesis .
- [4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride (): The cyclopropane ring introduces steric constraints and electronic effects, reducing rotational freedom compared to the linear butyl chain. Such modifications can enhance receptor binding specificity but may reduce metabolic stability .
Comparative Data Table
| Compound Name | Key Structural Features | Biological Activity (If Reported) | Synthesis Method (Key Steps) | Reference |
|---|---|---|---|---|
| 4-(3-Bromophenyl)butylamine | Butyl chain, 3-bromophenyl, methylamine | Not reported | Likely Pd-catalyzed coupling | N/A |
| 4-(4-Bromophenyl)-thiazol-2-amine | Thiazole ring, 4-bromophenyl | COX-2 inhibition | Multi-step heterocyclic synthesis | |
| 4-(3-Bromophenyl)-1,3-thiazol-2-amine | Thiazole ring, 3-bromophenyl | BuChE inhibition (IC₅₀ = 3.54 μM) | Condensation and cyclization | |
| [(3-Bromo-4-fluorophenyl)methyl]amine | Fluorine at 4-position, methylamine | Enhanced metabolic stability | Halogenation and alkylation | |
| (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine | Unsaturated chain, primary amine | Not reported | Pd-catalyzed coupling |
Key Findings and Implications
- Substituent Position : 3-Bromo substitution on phenyl rings enhances hydrophobic interactions in enzyme binding (e.g., BuChE inhibition in ), whereas 4-substitution may optimize steric compatibility with larger active sites .
- Backbone Flexibility : Saturated alkyl chains (e.g., butyl) offer conformational flexibility, while heterocycles (e.g., thiazole) improve aromatic stacking and solubility .
- Halogenation : Fluorine addition improves pharmacokinetics, but bromine provides greater lipophilicity, favoring blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
